2-Ethoxypyridine-4-carboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDJQCGMRNGGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628887 | |
| Record name | 2-Ethoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211587-25-5 | |
| Record name | 2-Ethoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxypyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Pathways of 2 Ethoxypyridine 4 Carboxaldehyde
Reactions Involving the Aldehyde Functional Group
The reactivity of 2-Ethoxypyridine-4-carboxaldehyde is significantly influenced by its aldehyde functional group. The carbonyl group (C=O) in the aldehyde is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack, leading to a variety of addition and condensation reactions.
Nucleophilic Addition Reactions to the Carbonyl.wikipedia.orgmasterorganicchemistry.com
Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pharmaguideline.comlibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The general mechanism involves the breaking of the C=O pi bond and the formation of a new sigma bond with the nucleophile. pharmaguideline.com
With this compound, nucleophilic addition reactions can be initiated by a wide range of nucleophiles. For instance, the addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would result in the formation of a secondary alcohol after an acidic workup. Similarly, the addition of cyanide ion (CN⁻), typically from a source like HCN or KCN, would lead to the formation of a cyanohydrin.
The reactivity of the aldehyde can be influenced by the presence of the ethoxy group on the pyridine (B92270) ring. The ethoxy group is an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted pyridine-4-carboxaldehyde. However, the aldehyde group remains a highly reactive site for nucleophilic attack.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
| Hydride ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |
| Grignard Reagent (R⁻) | Ethylmagnesium bromide (CH₃CH₂MgBr) | Secondary alcohol |
| Cyanide ion (CN⁻) | Potassium cyanide (KCN) / Acid | Cyanohydrin |
| Alcohol (ROH) | Ethanol (B145695) (CH₃CH₂OH) / Acid catalyst | Acetal |
Condensation Reactions, including Schiff Base Formation.pipzine-chem.comchim.it
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. pipzine-chem.comresearchgate.net This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of the C=N double bond in the Schiff base is a key characteristic of this reaction. nih.gov
The reaction is typically catalyzed by either an acid or a base. The resulting Schiff bases derived from this compound are of interest due to their potential applications as ligands in coordination chemistry and their biological activities. researchgate.netjocpr.com For example, the condensation with various substituted anilines can produce a diverse library of Schiff base compounds. researchgate.net The position of the ethoxy group can influence the electronic properties and, consequently, the reactivity and stability of the resulting Schiff base.
Another important condensation reaction is the aldol (B89426) condensation. While this compound does not have α-hydrogens and therefore cannot self-condense via an aldol reaction, it can participate in crossed aldol condensations with other enolizable aldehydes or ketones. pharmaguideline.com
Oxidation Reactions to Carboxylic Acid Derivatives.reddit.com
The aldehyde group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 2-ethoxypyridine-4-carboxylic acid. reddit.com This transformation can be achieved using a variety of oxidizing agents.
Mild oxidizing agents, such as Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution (Cu²⁺ in tartrate solution), can selectively oxidize the aldehyde without affecting other functional groups in the molecule. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions can also be used, although care must be taken to avoid over-oxidation or reaction with the pyridine ring. reddit.com More modern and selective methods for aldehyde oxidation include the use of reagents like pyridinium (B92312) chlorochromate (PCC) with an excess of an oxidant or Oxone. organic-chemistry.org
The oxidation of aldehydes is a fundamental transformation in organic synthesis, providing a direct route to carboxylic acids, which are valuable synthetic intermediates. researchgate.net
Table 2: Common Oxidizing Agents for Aldehydes
| Oxidizing Agent | Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Carboxylic Acid |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic (H₂SO₄) | Carboxylic Acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate | Carboxylic Acid |
| Pyridinium Chlorochromate (PCC) | With excess oxidant (e.g., H₅IO₆) | Carboxylic Acid organic-chemistry.org |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Solvent | Carboxylic Acid organic-chemistry.org |
Reduction Reactions to Alcohol Derivatives
The aldehyde functional group in this compound can be readily reduced to a primary alcohol, (2-ethoxypyridin-4-yl)methanol. libretexts.org This transformation is typically accomplished using hydride reducing agents.
Common reagents for this reduction include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk Sodium borohydride is a milder and more selective reagent, often used in protic solvents like ethanol or water. libretexts.orglibretexts.org Lithium aluminum hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup. chemguide.co.uklibretexts.org
Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), can also be employed for the reduction of the aldehyde group. This method is generally effective and can be performed under various conditions of temperature and pressure.
Reactivity of the Pyridine Heterocycle
The pyridine ring in this compound exhibits its own characteristic reactivity, which is distinct from that of the aldehyde group. The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.com
Substitutions on the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. gcwgandhinagar.com The nitrogen atom deactivates the ring towards electrophilic attack, and the reaction, if it occurs, is typically directed to the 3- and 5-positions. pearson.com However, the presence of the electron-donating ethoxy group at the 2-position can influence the regioselectivity of substitution reactions. The ethoxy group would be expected to activate the ortho and para positions relative to itself (positions 3 and 5, and to a lesser extent, position 6) towards electrophilic attack.
Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, which are electron-deficient. The presence of the ethoxy group at the 2-position and the carboxaldehyde group at the 4-position would further influence the reactivity towards nucleophiles. For instance, a strong nucleophile could potentially displace the ethoxy group, although this would depend on the specific reaction conditions and the nature of the nucleophile.
Furthermore, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. gcwgandhinagar.com This transformation can alter the reactivity of the ring, often facilitating electrophilic substitution at the 4-position. organic-chemistry.org
Impact of the Ethoxy Group on Ring Reactivity and Electron Density
The chemical reactivity of the pyridine ring in this compound is a consequence of the interplay between the inherent electronic properties of the pyridine nucleus and the modifying effects of its two substituents: the electron-donating ethoxy group at the C2 position and the electron-withdrawing carboxaldehyde group at the C4 position.
The pyridine ring itself is an aromatic heterocycle that is inherently electron-deficient. This is due to the greater electronegativity of the nitrogen atom compared to carbon, which results in an inductive withdrawal (-I effect) of electron density from the ring carbons. rsc.orgsigmaaldrich.com This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution (EAS) than benzene, with any such reactions tending to occur at the C3 and C5 positions. nih.govyoutube.comyoutube.com Conversely, the electron-deficient nature of the C2, C4, and C6 positions makes the pyridine ring more susceptible to nucleophilic aromatic substitution (NAS) at these sites. quimicaorganica.orgyoutube.com
The ethoxy group at the C2 position significantly modulates this baseline reactivity. As a substituent, it exerts two opposing electronic effects: a resonance (or mesomeric) effect (+R) and an inductive effect (-I).
Resonance Effect (+R): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the electron richness of the pyridine ring, particularly at the positions ortho and para to the substituent (C4 and C6). This effect tends to activate the ring towards electrophilic attack.
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the ethoxy group also withdraws electron density from the C2 carbon via the sigma bond. This effect deactivates the ring.
In most aromatic systems, the resonance effect of alkoxy groups is dominant, making them net activating groups. youtube.com In the case of 2-ethoxypyridine (B84967), the ethoxy group therefore serves to counteract the inherent electron deficiency of the pyridine ring.
Simultaneously, the carboxaldehyde group at the C4 position is a powerful deactivating group. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R), with the latter being particularly significant. This deactivation is most pronounced at the C2 and C6 positions.
Table 1: Summary of Electronic Effects on the Pyridine Ring
| Position | Effect of Pyridine Nitrogen | Effect of C2-Ethoxy Group (+R > -I) | Effect of C4-Carboxaldehyde Group (-R, -I) | Net Resulting Electron Density |
|---|---|---|---|---|
| C2 | Electron Deficient (δ+) | Increased Density (Site of attachment) | Strongly Decreased Density (δ+) | Significantly Electron Deficient |
| C3 | Slightly Electron Deficient | Increased Density | Decreased Density (δ+) | Electron Deficient |
| C5 | Slightly Electron Deficient | Increased Density | Decreased Density (δ+) | Electron Deficient |
| C6 | Electron Deficient (δ+) | Increased Density | Strongly Decreased Density (δ+) | Significantly Electron Deficient |
Transformations Involving the Ethoxy Substituent
The primary chemical transformation involving the ethoxy substituent on the this compound molecule is the cleavage of the ether bond. Ethers are generally unreactive, but this C-O bond can be broken under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). khanacademy.orglibretexts.org
This reaction proceeds via a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (an alcohol). Subsequently, the conjugate base of the acid (e.g., Br⁻ or I⁻), a strong nucleophile, attacks one of the adjacent carbon atoms.
In the case of an aryl-alkyl ether like this compound, the cleavage occurs selectively at the ethyl-oxygen bond. The bond between the pyridine ring (an sp²-hybridized carbon) and the oxygen atom is significantly stronger than the bond between the ethyl group (an sp³-hybridized carbon) and the oxygen. Therefore, nucleophilic attack occurs at the less hindered ethyl group. libretexts.org
Given that the ethyl group is a primary alkyl group, the reaction proceeds through an Sₙ2 mechanism. The halide nucleophile attacks the primary carbon of the ethyl group, displacing the 2-hydroxypyridine-4-carboxaldehyde moiety in a single concerted step. The final products of this transformation are 2-hydroxypyridine-4-carboxaldehyde and the corresponding ethyl halide (e.g., bromoethane (B45996) or iodoethane). libretexts.org
Table 2: Reaction Pathway for Acidic Cleavage of this compound
| Step | Description | Reactants | Products |
|---|---|---|---|
| 1 | Protonation | This compound, Strong Acid (e.g., HBr) | Protonated ether intermediate, Halide anion (Br⁻) |
| 2 | Sₙ2 Attack | Protonated ether intermediate, Halide anion (Br⁻) | 2-Hydroxypyridine-4-carboxaldehyde, Ethyl Halide (Bromoethane) |
Complex rearrangements and degenerate ring transformations involving ethoxy groups on heterocyclic systems have been observed under specific nucleophilic conditions, such as with amide ions in liquid ammonia, but these are not general pathways. wur.nlresearchgate.net The most predictable and common transformation of the ethoxy substituent remains the acid-catalyzed ether cleavage.
Applications of 2 Ethoxypyridine 4 Carboxaldehyde As a Synthetic Building Block
Precursor for Diverse Heterocyclic Systems
The aldehyde functionality of 2-Ethoxypyridine-4-carboxaldehyde is a primary site of reactivity, enabling its use in the assembly of a variety of other heterocyclic structures. It can participate in condensation, cyclization, and multicomponent reactions to build new rings onto the existing pyridine (B92270) framework or to construct separate heterocyclic motifs.
The aldehyde group serves as a versatile handle for introducing a wide array of substituents onto the pyridine core. Through chemical modification of the aldehyde, new functional groups and complex side chains can be appended at the 4-position. For instance, aldehydes on pyridine rings are key intermediates in the synthesis of multidentate ligands, where the aldehyde is used to attach other heterocyclic units, such as pyrazoles, to the pyridine backbone. researchgate.net This strategy allows for the creation of highly functionalized pyridine derivatives where the electronic properties are tuned by the newly introduced groups.
Table 1: Representative Transformation of a Pyridine-4-carboxaldehyde This table illustrates a general reaction where a pyridine aldehyde is converted into a more complex substituted pyridine, based on synthetic strategies for creating ligand systems. researchgate.net
| Reactant | Reagent | Product | Transformation Type |
| Pyridine-4-carboxaldehyde Derivative | Pyrazole | 4-(Pyrazol-1-ylmethyl)pyridine Derivative | Nucleophilic Substitution/Condensation |
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, where another ring is annulated onto the pyridine frame. The aldehyde group can react with dinucleophiles or participate in tandem reactions that result in cyclization. researchgate.net Methodologies like the "tert-amino effect" demonstrate how an aldehyde on a heterocyclic ring can undergo intramolecular cyclization to yield condensed systems such as pyrazolinoquinolizines. beilstein-journals.org These reactions capitalize on the reactivity of the aldehyde to form new carbon-carbon or carbon-heteroatom bonds, leading to the formation of polycyclic structures. researchgate.netbeilstein-journals.org The synthesis of various fused N-heterocycles often employs heterocyclic aldehydes as key starting materials. organic-chemistry.orgresearchgate.net
The synthesis of imidazoles frequently utilizes aldehydes as a key component. This compound can serve as the aldehyde source in various established methods for imidazole (B134444) ring formation. organic-chemistry.org A prominent example is its potential use in multicomponent reactions where an aldehyde, an amine source (like ammonium (B1175870) acetate), and a dicarbonyl compound react to form a substituted imidazole in a single step. organic-chemistry.org Furthermore, it can be used in condensation reactions with aminopyridines or other diamino compounds to generate fused imidazole systems, such as imidazo[4,5-b]pyridines, which are of interest in medicinal chemistry. nih.gov Numerous synthetic protocols for imidazo[1,2-a]pyridines also rely on the reaction of an aldehyde with a 2-aminopyridine (B139424) derivative. organic-chemistry.org
Table 2: General Scheme for Imidazole Synthesis Using an Aldehyde This table outlines a generalized, one-pot multicomponent reaction for synthesizing a trisubstituted imidazole, a common application for aldehydes like this compound. organic-chemistry.org
| Aldehyde (R¹-CHO) | Amine Source | Dicarbonyl (R²-CO-CO-R³) | Product |
| This compound | Ammonium Acetate | Benzil | 2-(2-Ethoxypyridin-4-yl)-4,5-diphenyl-1H-imidazole |
Development of Ligands for Coordination Chemistry
The structure of this compound is well-suited for the design of ligands for coordination chemistry. The pyridine nitrogen atom is a classic donor site for metal ions. The aldehyde group can be readily converted into an imine (Schiff base) through condensation with a primary amine. This transformation creates a new chelating moiety where the imine nitrogen and the pyridine nitrogen can bind to a metal center, often forming stable five- or six-membered rings. A closely related compound, a methoxy-substituted pyridine-4-carbaldehyde, has been shown to form tridentate Schiff base ligands that coordinate with copper(II) through the phenolic oxygen, azomethine nitrogen, and imine nitrogen. jetir.org The ethoxy group at the 2-position of the title compound can modulate the electron density of the pyridine ring, thereby influencing the coordination properties and the stability of the resulting metal complexes. researchgate.net Such ligands and their metal complexes are important in areas ranging from catalysis to materials science. jetir.orgresearchgate.net
Intermediate in the Synthesis of Complex Organic Molecules
Beyond its direct use in forming other heterocycles, this compound and its analogs serve as critical intermediates in the multistep synthesis of complex organic molecules. a2bchem.comsci-hub.se In these synthetic routes, the substituted pyridine unit often forms the core of a larger target molecule, and the aldehyde group provides a crucial reactive point for chain extension or fragment coupling. numberanalytics.com For example, methoxypyridines, which are structurally analogous to ethoxypyridines, have been employed as key building blocks in the total synthesis of complex natural products like the Lycopodium alkaloids. nih.gov In these syntheses, the pyridine derivative is carried through many steps, demonstrating its stability and utility as a foundational fragment. nih.gov The use of such well-defined building blocks is a cornerstone of convergent synthesis, a strategy where complex fragments are prepared independently before being joined together in the later stages of a synthetic sequence. sci-hub.se
Computational and Theoretical Investigations of 2 Ethoxypyridine 4 Carboxaldehyde
Quantum Chemical Studies on Electronic Structure
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular orbitals, which are crucial for interpreting the molecule's stability and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For 2-Ethoxypyridine-4-carboxaldehyde, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to optimize the molecular geometry and calculate various electronic properties.
These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. Furthermore, DFT is instrumental in determining electronic properties such as dipole moment, polarizability, and the distribution of atomic charges, which are essential for understanding intermolecular interactions.
Table 1: Calculated Geometric and Electronic Properties of this compound (Illustrative Data)
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 3.5 D |
| C=O Bond Length (Å) | 1.22 Å |
| C-O (ethoxy) Bond Length (Å) | 1.36 Å |
| C-N (pyridine) Bond Length (Å) | 1.34 Å |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the ethoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl carbon of the aldehyde group and the pyridine ring, marking them as probable sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 eV |
| LUMO | -2.1 eV |
Prediction of Reactivity and Reaction Sites
Computational methods are highly effective in predicting the reactivity of a molecule and identifying the most probable sites for chemical reactions. This is achieved by analyzing the electronic properties derived from quantum chemical calculations.
Electrophilic and Nucleophilic Attack Sites
The sites for electrophilic and nucleophilic attack in this compound can be predicted by examining the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface.
Regions of negative electrostatic potential (red and yellow areas on an MEP map) indicate electron-rich areas that are susceptible to electrophilic attack. For this molecule, these would likely be the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. Regions of positive electrostatic potential (blue areas) are electron-poor and are the preferred sites for nucleophilic attack. The carbonyl carbon of the aldehyde group and the hydrogen atom of the aldehyde are expected to be the primary sites for nucleophilic attack.
Influence of Substituents on Electronic Properties and Reactivity
The electronic properties and reactivity of the pyridine ring are significantly influenced by the presence of the ethoxy and carboxaldehyde substituents. The ethoxy group (-OCH2CH3) is an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the pyridine ring. This increases the electron density on the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic substitution.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a reaction and determine the most likely reaction pathway.
For this compound, computational modeling could be used to investigate various reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the pyridine ring. For instance, in a nucleophilic addition reaction, modeling could identify the structure of the transition state, calculate the activation energy, and predict the stereochemical outcome of the reaction. This level of detail is often difficult to obtain through experimental methods alone and provides a deeper understanding of the reaction dynamics.
Conformational Analysis and Energetic Landscapes
Computational studies on structurally similar molecules, such as substituted pyridines and benzaldehydes, provide a framework for understanding the conformational preferences of this compound. The orientation of the aldehyde group and the ethoxy group relative to the pyridine ring are the most significant factors determining conformational stability.
Rotation of the Aldehyde Group:
The rotation of the carboxaldehyde group around the C4-C_aldehyde bond leads to different planar and non-planar conformations. For benzaldehyde (B42025) and its derivatives, the planar conformations are generally more stable due to favorable π-conjugation between the aromatic ring and the carbonyl group. researchgate.netacs.org By analogy, this compound is expected to have two principal planar conformers defined by the orientation of the aldehyde's C=O bond relative to the C3-C4 bond of the pyridine ring. These can be described by the dihedral angle O=C-C4=C3. The two likely low-energy conformers would have this dihedral angle close to 0° (syn-periplanar) or 180° (anti-periplanar).
The barrier to rotation for the formyl group in substituted benzaldehydes is influenced by both electronic and steric factors. researchgate.net In this compound, the electronic influence of the nitrogen atom in the ring and the ethoxy group at the 2-position will modulate the rotational barrier.
Rotation of the Ethoxy Group:
Energetic Landscapes and Stable Conformers:
Theoretical calculations on related systems suggest that the most stable conformer would likely be planar or near-planar with respect to the pyridine ring and the aldehyde group to maximize conjugation. The ethoxy group's orientation would then be optimized to minimize steric clashes while still allowing for some degree of electronic interaction with the ring.
A hypothetical representation of the relative energies of key conformers is presented in the data table below. These are illustrative and would require specific computational studies, such as Density Functional Theory (DFT) calculations, for precise quantification. The relative energies (ΔE) are given with respect to the most stable conformer (Conformer A).
| Conformer | Aldehyde Orientation (O=C-C4=C3) | Ethoxy Orientation (C_ethyl-O-C2=N) | Relative Energy (ΔE) (kcal/mol) |
| A | anti-periplanar (~180°) | anti-periplanar (~180°) | 0.00 |
| B | syn-periplanar (~0°) | anti-periplanar (~180°) | 1.5 - 3.0 |
| C | anti-periplanar (~180°) | syn-periplanar (~0°) | 2.0 - 4.0 |
| D | syn-periplanar (~0°) | syn-periplanar (~0°) | 3.5 - 6.0 |
| E | Perpendicular (~90°) | anti-periplanar (~180°) | 5.0 - 7.0 |
Q & A
Q. How can X-ray crystallography validate the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction resolves bond angles, torsion angles, and hydrogen bonding. For example, Acta Crystallographica reports validated the structure of 2-ethoxy-4-(4-methylphenyl)pyridine derivatives, confirming substituent positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
